molecular formula C17H19NO5S B2831939 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-55-0

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2831939
CAS No.: 1798491-55-0
M. Wt: 349.4
InChI Key: IDMDDMMQCHECJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyran-2-one core structure, which is often associated with biological activity, and a benzylsulfonyl group attached to a pyrrolidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

    Formation of the Pyran-2-one Core: The pyran-2-one core can be synthesized through a cyclization reaction involving a suitable diketone or ketoester precursor.

    Coupling of the Pyrrolidine and Pyran-2-one Units: The final step involves coupling the pyrrolidine and pyran-2-one units through an etherification reaction, typically using a strong base and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfonyl group or the pyran-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, sulfonyl chlorides, and organometallic reagents.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: The compound may have potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one will depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzylsulfonyl group may enhance binding affinity or selectivity, while the pyran-2-one core may contribute to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: The parent compound.

    4-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: A similar compound with a methylsulfonyl group instead of a benzylsulfonyl group.

    4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-2H-pyran-2-one: A similar compound with an ethyl group instead of a methyl group on the pyran-2-one core.

Uniqueness

This compound is unique due to the specific combination of functional groups and the overall molecular structure. The presence of the benzylsulfonyl group and the pyran-2-one core may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-9-16(10-17(19)22-13)23-15-7-8-18(11-15)24(20,21)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMDDMMQCHECJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.